1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one

Physical Chemistry Process Engineering Material Science

This ortho-hydroxyacetophenone derivative (CAS 37456-29-4) is distinguished by its low melting point (45-46°C), enabling low-temperature processing and melt blending into sensitive polymer matrices—a critical advantage over its para-isomer (mp 146-147°C). The strategic ortho-hydroxy, ortho-acetyl arrangement forms a strong intramolecular hydrogen bond and a pre-organized bidentate chelating site, making it an ideal precursor for transition metal catalysts and specialized hindered phenol antioxidants. Ensure your R&D and scale-up projects benefit from this synthetically versatile building block; choose the isomer with the right physicochemical profile for your application.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 37456-29-4
Cat. No. B1333363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
CAS37456-29-4
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
InChIInChI=1S/C16H24O2/c1-10(17)12-8-11(15(2,3)4)9-13(14(12)18)16(5,6)7/h8-9,18H,1-7H3
InChIKeyRUAPZRDWBZOYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one (CAS 37456-29-4) for Hindered Phenol Research and Industrial Antioxidant Synthesis


1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one (CAS 37456-29-4, also known as 3',5'-di-tert-butyl-2'-hydroxyacetophenone) is a synthetic ortho-hydroxyacetophenone derivative classified within the hindered phenol chemical class [1]. Its molecular structure features a phenolic core bearing two bulky tert-butyl groups at the 3- and 5-positions, and an acetyl group ortho to the hydroxyl moiety, yielding the formula C16H24O2 and a molecular weight of 248.36 g/mol . This sterically congested, bifunctional architecture distinguishes it from its para-substituted isomer and other common phenolic antioxidants, conferring a unique physicochemical and reactivity profile that is critical for specific synthetic and stabilization applications [2].

Why 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one Cannot Be Replaced by Isomeric or Unhindered Analogs


Generic substitution of hindered phenolic antioxidants or acetophenone building blocks is scientifically unsound due to the pronounced impact of substitution pattern on molecular properties and performance. For 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one, the ortho-hydroxy, ortho-acetyl arrangement creates a strong intramolecular hydrogen bond that fundamentally alters its physical state, solubility, and reactivity compared to its para-hydroxy isomer (3,5-di-tert-butyl-4-hydroxyacetophenone, CAS 14035-33-7) [1]. While both share a common molecular formula, this single isomeric difference manifests as a >100 °C shift in melting point, directly impacting material handling and formulation processes . Furthermore, the unique chelating environment provided by the juxtaposed hydroxyl and acetyl groups enables distinct metal coordination chemistry, a critical attribute for applications in catalysis and materials science that is entirely absent in simpler, mono-functional hindered phenols like BHT [2].

Quantitative Evidence Guide: 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one vs. Comparators


Melting Point Depression vs. Para-Isomer: Impact on Physical Form and Processing

The ortho-hydroxy substitution pattern in the target compound profoundly depresses its melting point by >100 °C compared to its regioisomer, 3,5-di-tert-butyl-4-hydroxyacetophenone (CAS 14035-33-7) . This drastically alters its physical state at room temperature from a high-melting solid to a low-melting solid, offering distinct advantages in formulation and handling where low-temperature processing or improved solubility is required [1].

Physical Chemistry Process Engineering Material Science

High-Yield Synthetic Accessibility: A Practical Route from 3,5-Di-tert-butylsalicylic Acid

A documented synthetic route to the target compound utilizes 3,5-di-tert-butylsalicylic acid and methyllithium, achieving a high yield of approximately 77% . This contrasts with a more generic method employing a Grignard-type approach (magnesium, carbanide, iodide) which affords a lower yield of approximately 57% . The higher-yielding route provides a more efficient and potentially more cost-effective entry point for obtaining this specific ortho-hydroxyacetophenone scaffold.

Synthetic Methodology Process Chemistry Organic Synthesis

Distinct Metal Chelation Capacity vs. Non-Chelating Phenolic Antioxidants

The ortho-hydroxyacetophenone motif creates a well-defined bidentate O,O-chelating site capable of forming stable complexes with transition metals like Cu(II), Ni(II), and Zn(II) [1]. This structural feature is absent in common mono-phenolic antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol), which lack a vicinal donor group. The ability to chelate metals is a critical functional differentiator, enabling the target compound to serve as a precursor for metal-organic frameworks, catalysts, or biological probes, whereas BHT functions solely as a radical scavenger [2].

Coordination Chemistry Catalysis Inorganic Chemistry

Defined Application Scenarios for 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one Based on Demonstrated Differentiation


Synthesis of Sterically Tuned Antioxidant Building Blocks

Given its accessibility via a high-yield synthetic route (~77%) , this compound serves as an efficient starting material for creating a library of novel hindered phenol antioxidants. Its unique ortho-hydroxy, ortho-acetyl structure can be selectively functionalized (e.g., via Claisen-Schmidt condensation, reduction, or Schiff base formation) to tune steric and electronic properties, as demonstrated in the synthesis of related antioxidant building blocks [1].

Low-Temperature Processing in Polymer Stabilizer Formulations

The compound's significantly lower melting point (45–46 °C) compared to its para-isomer (146–147 °C) makes it the preferred choice for applications requiring low-temperature processing or melt blending into sensitive polymer matrices. This physical property difference is critical for avoiding thermal degradation of co-formulants or the polymer itself during incorporation.

Design and Synthesis of Metal-Organic Catalysts and Complexes

As a bidentate ligand, the compound's ortho-hydroxyacetophenone core is structurally pre-organized for metal chelation . This makes it an ideal precursor for synthesizing transition metal complexes (e.g., with Cu, Ni, Zn) [1]. Such complexes are of high interest for applications in homogeneous catalysis, where the bulky tert-butyl groups can provide steric control over catalytic activity, and as model compounds for metalloenzyme active sites.

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